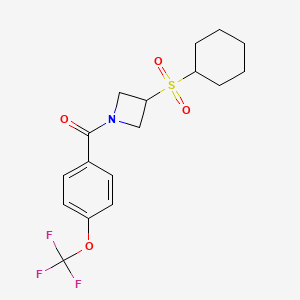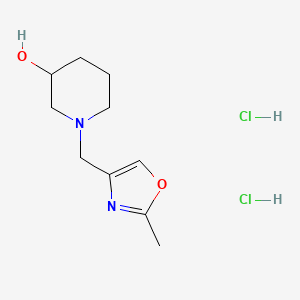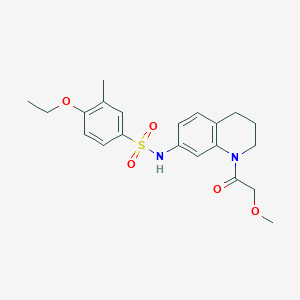
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H20F3NO4S . It has a complexity of 597, a rotatable bond count of 4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 7 . The topological polar surface area is 72.1, and it has a heavy atom count of 26 .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA value of 3.6, an exact mass of 391.10651378, and a monoisotopic mass of 391.10651378 .Mechanism of Action
Further studies are needed to fully understand the mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, which could lead to the development of more effective therapeutic agents.
3. Assessment of Toxicity: Additional studies are needed to assess the toxicity of this compound, which could help determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with significant potential for therapeutic applications. Its potent anticancer, anti-inflammatory, and antimicrobial activities make it a subject of interest for many researchers. However, further studies are needed to fully understand its mechanism of action, assess its toxicity, and develop more effective therapeutic agents based on this compound.
Advantages and Limitations for Lab Experiments
Some of the advantages of using (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in lab experiments include its potent therapeutic effects, ease of synthesis, and availability. However, some of the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
Some of the future directions for research on (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone include:
1. Development of Novel Therapeutic Agents: This compound could serve as a lead compound for the development of novel therapeutic agents for the treatment of cancer, inflammation, and microbial infections.
2. Elucidation of
Synthesis Methods
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves the reaction of cyclohexylsulfonyl chloride with 4-(trifluoromethoxy)benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product.
Scientific Research Applications
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been extensively studied for its potential therapeutic applications. Some of the scientific research studies conducted on this compound include:
1. Anticancer Activity: Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines.
2. Anti-inflammatory Activity: This compound has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial Activity: this compound has been found to exhibit antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4S/c18-17(19,20)25-13-8-6-12(7-9-13)16(22)21-10-15(11-21)26(23,24)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUAARZUMBAYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2557765.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)
![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)

![N-methyl-2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)

![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)
